molecular formula C7H6F2O2 B3039902 3,4-Difluoro-5-methoxyphenol CAS No. 1394915-77-5

3,4-Difluoro-5-methoxyphenol

Cat. No. B3039902
CAS RN: 1394915-77-5
M. Wt: 160.12 g/mol
InChI Key: OJXFNBJURUJZBO-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 . The IUPAC name for this compound is 3,4-difluoro-5-methoxyphenol .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-methoxyphenol is 1S/C7H6F2O2/c1-11-6-3-4 (10)2-5 (8)7 (6)9/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Building Blocks for Bioactive Natural Products

Phenol derivatives like 3,4-Difluoro-5-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Conducting Polymers

3,4-Difluoro-5-methoxyphenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry for devices like organic light-emitting diodes (OLEDs) and solar cells .

Antioxidants

m-Aryloxy phenols, a category that includes 3,4-Difluoro-5-methoxyphenol, have applications as antioxidants . They can help prevent oxidative stress, which is implicated in many diseases .

Ultraviolet Absorbers

These compounds can also serve as ultraviolet absorbers . This makes them useful in products like sunscreens and plastics that require UV protection .

Flame Retardants

m-Aryloxy phenols are used as flame retardants . They can improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings .

Anti-tumor and Anti-inflammatory Effects

Research has found that m-aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in developing new treatments for cancer and inflammatory diseases .

Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compounds resulting from the synthesis of m-aryloxy phenols have been used as intermediates in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV .

Catalysts in Demethylation Reactions

3,4-Difluoro-5-methoxyphenol can be used as a catalyst in demethylation reactions . This represents a valuable approach for the synthesis of m-aryloxy phenols .

Safety And Hazards

Safety information for 3,4-Difluoro-5-methoxyphenol indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or spray, wearing personal protective equipment, and ensuring good ventilation of the work area .

properties

IUPAC Name

3,4-difluoro-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXFNBJURUJZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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